molecular formula C11H17NO4 B1405014 tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate CAS No. 1408076-43-6

tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate

Cat. No. B1405014
M. Wt: 227.26 g/mol
InChI Key: PREBLSNLWAUDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate” is a chemical compound with the molecular formula C11H17NO4 . It is a type of heterocyclic building block .


Molecular Structure Analysis

The molecular weight of “tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate” is 227.26 . The structure includes an azaspiro ring, which is a type of spiro compound where one of the rings contains a nitrogen .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Routes : Meyers et al. (2009) describe efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate. These routes are scalable and provide a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

  • Molecular Structure Characterization : The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a similar compound, was synthesized and characterized by Moriguchi et al. (2014). They used techniques like NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis to determine the structure, which includes a bicyclo[2.2.2]octane structure with lactone and piperidine rings (Moriguchi et al., 2014).

Chemical Reactions and Derivatives

  • Chemical Reactivity : Moskalenko and Boev (2012) explored the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to the formation of isomeric condensation products. This study contributes to the understanding of the reactivity of tert-butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate and its derivatives (Moskalenko & Boev, 2012).

  • Derivative Synthesis : Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, designed as multifunctional modules for drug discovery. This research showcases the potential of tert-butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate in drug development and the creation of novel biologically active compounds (Li, Rogers-Evans, & Carreira, 2013).

properties

IUPAC Name

tert-butyl 3-oxo-1-oxa-7-azaspiro[3.4]octane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-5-4-11(7-12)8(13)6-15-11/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREBLSNLWAUDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201137882
Record name 1-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate

CAS RN

1408076-43-6
Record name 1-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408076-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate
Reactant of Route 2
tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate
Reactant of Route 3
tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate
Reactant of Route 5
tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.